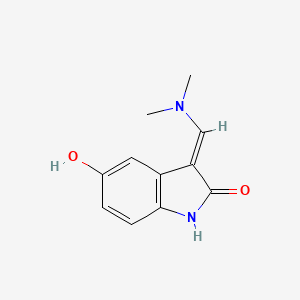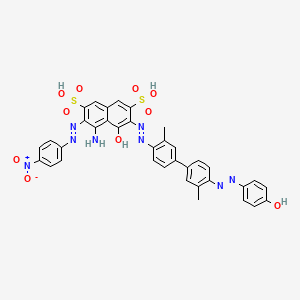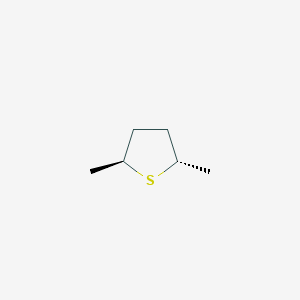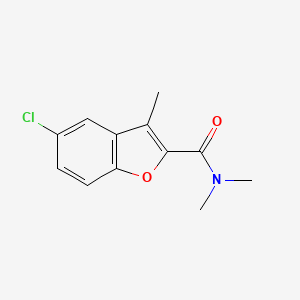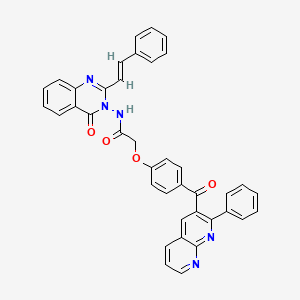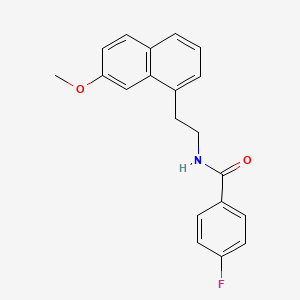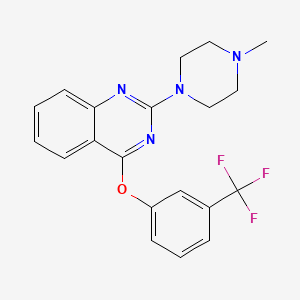
Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenoxy group substituted with a trifluoromethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Piperazine Ring: The quinazoline core is then reacted with 1-methylpiperazine under suitable conditions to introduce the piperazine ring.
Attachment of the Phenoxy Group: The final step involves the reaction of the intermediate with 3-(trifluoromethyl)phenol to introduce the phenoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinazoline core.
Reduction: Reduced forms of the quinazoline or piperazine rings.
Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.
科学的研究の応用
Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based anticancer drug.
Uniqueness
Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- is unique due to the specific substitutions on the quinazoline core, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring can improve its binding affinity to biological targets.
特性
CAS番号 |
129112-41-0 |
|---|---|
分子式 |
C20H19F3N4O |
分子量 |
388.4 g/mol |
IUPAC名 |
2-(4-methylpiperazin-1-yl)-4-[3-(trifluoromethyl)phenoxy]quinazoline |
InChI |
InChI=1S/C20H19F3N4O/c1-26-9-11-27(12-10-26)19-24-17-8-3-2-7-16(17)18(25-19)28-15-6-4-5-14(13-15)20(21,22)23/h2-8,13H,9-12H2,1H3 |
InChIキー |
ACXMEEMMTOHVAT-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC(=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


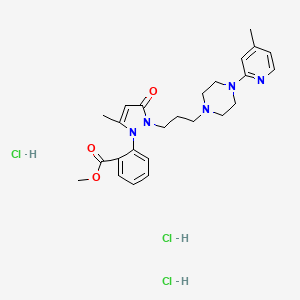


![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)
![[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12730349.png)
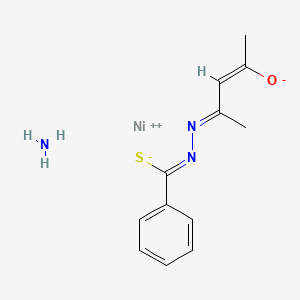
![[(2R)-2-hydroxyoctacosyl] dihydrogen phosphate](/img/structure/B12730355.png)
